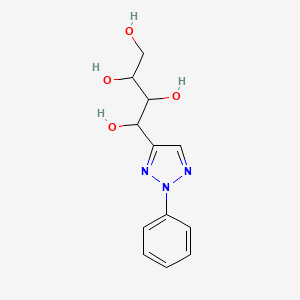
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Descripción general
Descripción
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a versatile small molecule scaffold used in various research and industrial applications. This compound features a triazole ring, which is known for its stability and ability to participate in diverse chemical reactions. The presence of multiple hydroxyl groups makes it a valuable intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of this compound is the α-glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
The compound interacts with the α-glycosidase enzyme, inhibiting its activity
Biochemical Pathways
By inhibiting α-glycosidase, the compound disrupts the normal digestion of carbohydrates. This can lead to a reduction in the absorption of glucose from the diet, which could potentially be beneficial in the management of conditions such as diabetes .
Result of Action
The inhibition of α-glycosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates. This can result in lower postprandial (after-meal) blood glucose levels, which may be beneficial in managing blood sugar levels in conditions like diabetes .
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit mild α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
Cellular Effects
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound can inhibit α-glycosidase, an enzyme involved in the breakdown of complex sugars .
Temporal Effects in Laboratory Settings
The compound is stable at room temperature .
Metabolic Pathways
The compound’s ability to inhibit α-glycosidase suggests it may interact with metabolic pathways involving complex sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, forming the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and minimizing the number of steps to increase yield and reduce waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted triazoles, carbonyl compounds, and reduced triazole derivatives .
Aplicaciones Científicas De Investigación
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its solubility in aqueous environments. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
IUPAC Name |
1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUJXXKLZFAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281200 | |
| Record name | 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-41-8 | |
| Record name | NSC243483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


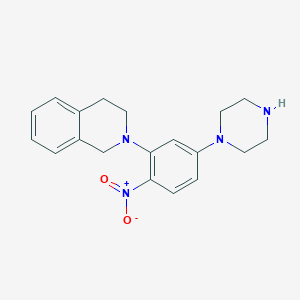
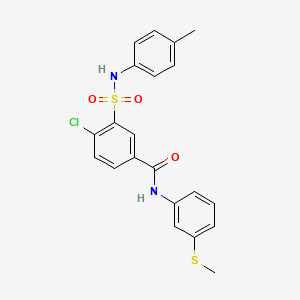
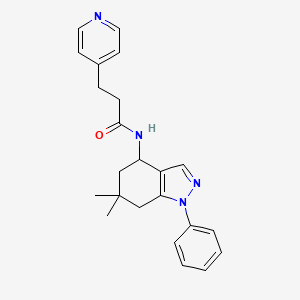
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5033529.png)
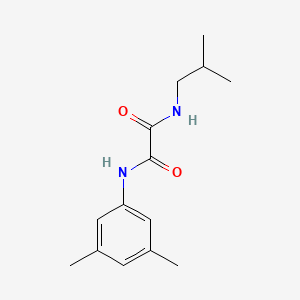

![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)

![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)

